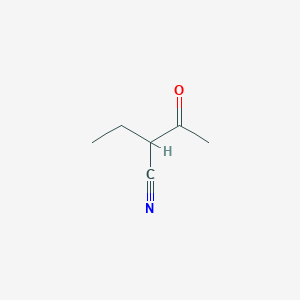

2-Ethyl-3-oxobutanenitrile

Beschreibung

Significance in Advanced Organic Synthesis and Contemporary Chemical Research

The importance of 2-Ethyl-3-oxobutanenitrile in organic synthesis lies in its bifunctional nature. The presence of both a nitrile and a ketone group allows it to participate in a variety of chemical reactions. This dual reactivity makes it a valuable intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com

Compounds containing both a carbonyl and a nitrile function, such as this compound, are of significant interest to researchers due to their utility as reagents in organic synthesis. mdpi.com Specifically, α-cyano ketones are recognized as important intermediates for creating more complex molecules through reactions like nucleophilic additions and cyclizations. For instance, research has shown the use of related α-cyano ketones in the synthesis of dihydrofurans, which are important heterocyclic structures found in many natural products and pharmaceuticals. nih.gov The ability to construct such complex molecular architectures underscores the significance of compounds like this compound in contemporary chemical research.

Nomenclature and Structural Features of this compound

A precise understanding of a chemical compound requires a firm grasp of its naming conventions and structural characteristics. These elements are fundamental to its identity and predictive of its chemical behavior.

IUPAC Naming Conventions and Common Aliases

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This name is derived by identifying the longest carbon chain containing the principal functional group. In this case, the parent chain is butanenitrile, a four-carbon chain with a nitrile group. An ethyl group is located at the second carbon and an oxo (ketone) group is at the third position.

While "this compound" is the formal designation, it is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 1780-46-7. cymitquimica.com

Interactive Data Table: Compound Identification

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1780-46-7 |

| Molecular Formula | C6H9NO |

| Molecular Weight | 111.14 g/mol |

| InChI | InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h6H,3H2,1-2H3 |

| InChIKey | BNOSMUJYKYEPSR-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. cymitquimica.comuni.lu

Functional Group Analysis and Inherent Reactivity Potential

The structure of this compound contains two key functional groups: a nitrile group (-C≡N) and a ketone group (C=O). cymitquimica.com The presence of these two groups on a butanenitrile backbone dictates the compound's reactivity. cymitquimica.com

The ketone's carbonyl group features a polarized carbon-oxygen double bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent α-carbon (the carbon atom next to the carbonyl group) is also activated. The nitrile group is also electrophilic at the carbon atom and can undergo nucleophilic attack. The hydrogen on the carbon atom between the ketone and nitrile groups (the α-carbon to both) is acidic and can be removed by a base to form a stabilized enolate ion.

This dual functionality allows this compound to act as a versatile building block in organic synthesis. cymitquimica.com The reactivity of α-cyano ketones is well-documented, and they are known to participate in a range of reactions, including Michael additions and ring-expansion reactions. oup.comthieme-connect.com For example, α-cyano ketones can react with α,β-unsaturated compounds in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. oup.com They can also be used in the synthesis of larger carbocyclic structures through ring-expansion methodologies. thieme-connect.com The synergistic reactivity of the ketone and nitrile groups makes this compound a valuable precursor for synthesizing a variety of more complex molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSMUJYKYEPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-46-7 | |

| Record name | 2-ethyl-3-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 3 Oxobutanenitrile and Analogues

Condensation Reactions in Oxobutanenitrile Synthesis

Condensation reactions represent a fundamental approach for constructing the carbon skeleton of oxobutanenitriles. These reactions typically involve the coupling of a carboxylic acid ester with a nitrile in the presence of a strong base.

Carboxylic Acid Ester-Nitrile Condensations: Principles and Variations

The direct condensation of carboxylic acid esters with nitriles is a well-established method for producing 3-oxonitriles. google.com This reaction hinges on the use of a strong base to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate yields the target β-ketonitrile. While effective for nitriles with strong C-H acidity, such as benzyl (B1604629) cyanide, the acylation of less acidic aliphatic nitriles often requires more forceful conditions, which can lead to undesired side reactions and lower yields. google.com

Sodium hydride (NaH) is a widely used strong base for promoting condensation reactions. wikipedia.org It is particularly effective in the synthesis of 3-oxonitriles from carboxylic acid esters and nitriles. google.com The reaction is typically carried out using a 70 to 80% suspension of sodium hydride in mineral oil. google.com NaH functions by deprotonating carbon acids, such as the α-carbon of a nitrile, to form a sodium derivative that can then be acylated by the ester. wikipedia.org

However, the use of NaH is not without complications. It can act as both a base and a reducing agent, which may lead to the formation of byproducts, especially when solvents like DMF or acetonitrile (B52724) are used. nih.gov For instance, the condensation of 2-methoxybenzoic acid methyl ester with acetonitrile yields 84% of the desired product with sodium amide in liquid ammonia (B1221849), but only 27.4% when sodium hydride in benzene (B151609) is used, illustrating the significant impact of the choice of base and solvent system on reaction efficiency. google.com

The yield of 3-oxonitriles is highly dependent on the reaction conditions, including the choice of base (catalyst) and the molar ratio of the reactants. Using a significant molar excess of the nitrile and sodium hydride relative to the carboxylic acid ester is a common strategy to drive the reaction towards completion and maximize the yield of the desired product. The data below, derived from synthetic procedures for various oxobutanenitrile analogues, illustrates the impact of stoichiometry on product yield. google.com

| Carboxylic Acid Ester | Nitrile | Ester:Nitrile:NaH Molar Ratio | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl benzoate | Acetonitrile | 1:2:2 | Toluene (B28343) | Not Specified | google.com |

| Thiophene-2-carboxylic acid ethyl ester | Acetonitrile | 1:2:2 | Toluene | 92.6 | google.com |

| 2,2-dichloro-1-methylcyclopropanecarboxylic acid methyl ester | Acetonitrile | 1:2:2 | Toluene | 61.2 | google.com |

| Methyl pivalate (B1233124) | Benzyl cyanide | 1:2:2 | Toluene | Not Specified | google.com |

Base-Catalyzed Condensations for Substituted Oxobutanenitrile Analogs

Base-catalyzed condensation reactions are versatile and can be applied to synthesize a wide array of substituted oxobutanenitrile analogs. By varying the carboxylic acid ester and the nitrile component, chemists can introduce different substituents at various positions of the oxobutanenitrile core. For example, the synthesis of 4-phenyl-3-oxobutanenitrile is achieved through the base-catalyzed condensation of ethyl phenylacetate (B1230308) and acetonitrile. Similarly, reacting methyl pivalate with propionitrile (B127096) in the presence of sodium hydride affords 4,4-dimethyl-2-ethyl-3-oxopentanenitrile. google.com This adaptability makes it a key strategy for creating a library of related compounds for further study.

The following table presents research findings on the synthesis of various substituted oxobutanenitriles via this method. google.com

| Product | Carboxylic Acid Ester | Nitrile | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Furanoylacetonitrile | 2-Furoic acid methyl ester | Acetonitrile | Sodium hydride | Toluene | 76 |

| 2-Thiophenoylacetonitrile | Thiophene-2-carboxylic acid ethyl ester | Acetonitrile | Sodium hydride | Toluene | 92.6 |

| (2,2-dichloro-1-methyl)cyclopropanoylacetonitrile | 2,2-dichloro-1-methylcyclopropanecarboxylic acid methyl ester | Acetonitrile | Sodium hydride | Toluene | 61.2 |

| 4,4-dimethyl-2-ethyl-3-oxopentanenitrile | Methyl pivalate | Propionitrile | Sodium hydride | Toluene | 65 |

Hydrolysis-Based Synthetic Routes

An alternative pathway to certain oxobutanenitriles involves the hydrolysis of specific precursors. This method relies on the initial synthesis of an intermediate compound which is then converted to the target molecule through a hydrolysis step.

Acid Hydrolysis of β-Aminocrotononitrile and Related Precursors

One such route involves the dimerization of acetonitrile in the presence of a strong base like sodium amide to form 3-aminocrotononitrile. google.com This process involves the deprotonation of acetonitrile, subsequent dimerization, and formation of the sodium salt of 3-aminocrotononitrile. google.com This intermediate salt can then be hydrolyzed to produce 3-aminocrotononitrile. google.com While the specific acid hydrolysis of this precursor to yield 2-ethyl-3-oxobutanenitrile is not detailed, the hydrolysis of related iminonitrile intermediates, which are formed during the dimerization of nitriles, is a known step in the production of 3-oxonitriles. google.com This suggests that the hydrolysis of a suitable β-amino or β-imino nitrile precursor is a viable, albeit less direct, synthetic strategy.

Alkylation Strategies for Oxobutanenitrile Derivatives

The introduction of alkyl groups at the α-position of 3-oxobutanenitrile (B1585553) is a fundamental transformation for creating a diverse set of derivatives. This can be achieved through various alkylation strategies, leading to both mono- and dialkylated products.

Mono- and Dialkylation of Oxobutanenitrile Precursors

The direct alkylation of 3-oxobutanenitrile, also known as α-cyanoacetone, provides a route to compounds such as this compound. The acidic nature of the α-proton allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then react with an electrophile like an ethyl halide.

The synthesis of related structures, such as 2-methyl-3-oxobutanenitrile, has been achieved through the condensation of acetate (B1210297) esters with propionitrile in the presence of a strong base. Variations in the choice of the acetate and the base have been reported. For instance, the reaction of methyl acetate and propionitrile using sodium amide in liquid ammonia has been documented to produce 2-methyl-3-oxobutanenitrile. Another approach involves the use of ethyl acetate and propionitrile with sodium hydride in benzene. rsc.org Similarly, 4-phenyl-3-oxobutanenitrile can be synthesized via a base-catalyzed condensation reaction between ethyl phenylacetate and acetonitrile. rsc.org

A process for producing 3-oxonitriles, including dialkylated analogues like 4,4-dimethyl-2-ethyl-3-oxopentanenitrile, has been described. This method involves the reaction of a carboxylic acid ester with a nitrile in the presence of a strong base, such as sodium hydride. In a specific example, methyl pivalate was reacted with n-butyronitrile in the presence of sodium hydride in toluene to yield 4,4-dimethyl-2-ethyl-3-oxopentanenitrile.

Below is a table summarizing the synthesis of an analogue of this compound:

| Product | Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| 4,4-dimethyl-2-ethyl-3-oxopentanenitrile | Methyl pivalate | n-Butyronitrile | Sodium Hydride | Toluene | 65% |

Advanced Cross-Coupling Techniques in Derivative Synthesis

Modern synthetic chemistry offers a range of advanced cross-coupling techniques that can be applied to the synthesis of complex oxobutanenitrile derivatives. While direct cross-coupling on the this compound core is not widely reported, methodologies developed for related ketones and nitriles can be extrapolated.

Palladium-catalyzed α-arylation and α-vinylation of carbonyl compounds are powerful methods for forming carbon-carbon bonds. These reactions typically involve the formation of a metal enolate, which then undergoes cross-coupling with an aryl or vinyl halide/triflate. For instance, a mild and general catalytic system for the α-vinylation of carbonyl compounds has been developed, which could potentially be applied to 3-oxobutanenitrile derivatives to introduce alkenyl groups at the α-position.

Rhodium-catalyzed reactions also present opportunities for the functionalization of β-ketonitriles. Rhodium catalysts have been shown to be effective in the addition of arylboronic acids to acetonitriles and in the alkylation of aromatic ketones. These methods could be adapted for the synthesis of 2-aryl or 2-alkyl-3-oxobutanenitrile derivatives.

Specific Synthetic Pathways for Key Oxobutanenitrile Variants

The versatile scaffold of 3-oxobutanenitrile allows for the synthesis of a variety of functionalized derivatives with unique chemical properties.

Synthesis of 2-Ethoxymethylene-3-oxobutanenitrile (B1139541)

While a direct synthesis for 2-ethoxymethylene-3-oxobutanenitrile is not explicitly detailed in the provided context, a plausible route can be inferred from the synthesis of structurally similar compounds. The synthesis would likely involve the reaction of 3-oxobutanenitrile with a reagent that can introduce the ethoxymethylene group, such as triethyl orthoformate, in the presence of an acid catalyst like acetic anhydride. This type of condensation reaction is a common method for introducing an enol ether functionality onto a β-dicarbonyl or related scaffold.

Synthesis of 2-Ethylsulfanyl-3-oxobutanenitrile (B13966952)

A plausible synthetic route would involve the deprotonation of 3-oxobutanenitrile with a suitable base, such as sodium hydride or sodium ethoxide, to form the corresponding enolate. This enolate would then react as a nucleophile with an electrophilic sulfur reagent, such as ethyl sulfenyl chloride or diethyl disulfide, to introduce the ethylthio group at the α-position.

The general reaction scheme is as follows:

Deprotonation of 3-oxobutanenitrile with a base to form the enolate.

Nucleophilic attack of the enolate on an electrophilic sulfur species (e.g., Et-S-Cl).

This approach provides a viable pathway to 2-ethylsulfanyl-3-oxobutanenitrile based on established reactivity principles for β-dicarbonyl compounds.

Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

A straightforward and efficient synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives has been developed. This method is based on the reaction of aromatic aldehydes with phosphorylated Michael acceptors, specifically 2-dialkylphosphonomethylpropenenitrile.

The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine. This approach provides good yields of the desired products.

A summary of the reactants and conditions is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Aromatic Aldehyde | 2-Dialkylphosphonomethylpropenenitrile | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Triethylamine | DMF |

This synthetic pathway highlights a modern approach to constructing complex oxobutanenitrile derivatives with phosphonate (B1237965) functionalities.

Reaction Chemistry and Mechanistic Insights of 2 Ethyl 3 Oxobutanenitrile

Dual Nucleophilic and Electrophilic Reactivity Profiles

2-Ethyl-3-oxobutanenitrile possesses functional groups that impart both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical reactions. The presence of the ketone and nitrile groups creates distinct electrophilic sites. The carbonyl carbon of the ketone is susceptible to attack by nucleophiles in what is known as a nucleophilic addition reaction. pearson.com Similarly, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. libretexts.org

Conversely, the molecule's nucleophilic character arises from the carbon atom situated between the ketone and the nitrile group (the α-carbon). The protons attached to this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile functionalities. In the presence of a base, one of these protons can be removed to generate a resonance-stabilized carbanion, or enolate. This enolate is a potent nucleophile and is central to many of the compound's key reactions, particularly in the formation of new carbon-carbon bonds. wikipedia.orgresearchgate.net

Conjugate Addition Reactions Involving this compound

The nucleophilic enolate derived from this compound is particularly effective in conjugate addition reactions. In this type of reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated compound, a process also known as 1,4-addition. wikipedia.orglibretexts.org This reactivity is a cornerstone of its synthetic applications.

Michael Addition Reactions with α,β-Unsaturated Systems

The Michael reaction is a classic example of a conjugate addition, widely used for forming C-C bonds. wikipedia.org In this reaction, the enolate of this compound, which acts as the "Michael donor," adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as the "Michael acceptor." researchgate.netyoutube.com The reaction is typically initiated by a base that deprotonates the α-carbon of the β-ketonitrile. The resulting nucleophilic enolate then attacks the electrophilic β-carbon of the acceptor. libretexts.org This process is thermodynamically favorable as it results in the formation of a stable 1,5-dicarbonyl compound (or a related structure), where a strong C-C single bond replaces a weaker C=C pi bond. libretexts.org

The general mechanism involves four key steps:

Deprotonation: A base removes the acidic α-hydrogen from this compound to form a stable enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate intermediate.

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used).

Tautomerization: The resulting enol quickly tautomerizes to the more stable keto form, yielding the final product. libretexts.org

| Michael Acceptor (α,β-Unsaturated System) | Potential Product of Michael Addition |

|---|---|

| Methyl vinyl ketone | 2-Ethyl-2-(3-oxobutyl)-3-oxobutanenitrile |

| Acrylonitrile | 2-(2-cyanoethyl)-2-ethyl-3-oxobutanenitrile |

| Ethyl acrylate (B77674) | Ethyl 3-(1-cyano-1-ethyl-2-oxopropyl)propanoate |

| Cyclohexen-2-one | 2-Ethyl-2-(3-oxocyclohexyl)-3-oxobutanenitrile |

Oxidation and Reduction Transformations

The functional groups within this compound allow for a range of oxidation and reduction reactions, leading to diverse molecular architectures.

Oxidative Derivatization Pathways and Reagents

While the direct oxidation of this compound is specific, the general class of β-ketonitriles can undergo various oxidative transformations. rsc.org One notable pathway involves oxidative cyclization, where the β-ketonitrile is reacted with other molecules to form heterocyclic structures. For instance, reactions with 4-(2-aminophenyl)-4-oxobutanenitriles can lead to oxidative intramolecular cyclization to yield complex indole (B1671886) derivatives. acs.org Another approach involves the use of radical oxidants like manganese(III) acetate (B1210297), which can facilitate the radical addition of β-ketonitriles to conjugated dienes, ultimately forming substituted dihydrofurans. rsc.org Copper-catalyzed aerobic oxidative coupling represents another synthetic route, although this is typically used to synthesize β-ketonitriles from alcohols and acetonitrile (B52724) rather than to oxidize a pre-existing β-ketonitrile. organic-chemistry.org

Reductive Pathways to Corresponding Alcohols and Other Derivatives

The reduction of the ketone functionality in β-ketonitriles is a well-established transformation that yields β-hydroxy nitriles. organic-chemistry.org These products are valuable chiral building blocks in pharmaceutical synthesis. A significant advancement in this area is the use of biocatalytic methods, such as recombinant carbonyl reductases, which can achieve the asymmetric reduction of the ketone with high yields and excellent enantioselectivity. organic-chemistry.org This enzymatic approach avoids side reactions sometimes seen with whole-cell biocatalysts and produces optically pure (R)-β-hydroxy nitriles. organic-chemistry.org Studies using various reductase libraries have demonstrated the stereoselective reduction of β-keto nitriles. georgiasouthern.edugeorgiasouthern.edu

Alternatively, the nitrile group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine. chemistrysteps.com Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde, though this can be challenging in the presence of a ketone. chemistrysteps.com

| Transformation | Reagent/Catalyst | Product Type |

|---|---|---|

| Reduction of Ketone | Carbonyl Reductase (e.g., from Candida magnoliae) | β-Hydroxy nitrile (e.g., 2-Ethyl-3-hydroxybutanenitrile) |

| Reduction of Nitrile | Lithium aluminum hydride (LiAlH₄) | γ-Amino alcohol (e.g., 4-amino-3-ethylbutan-2-ol) |

| Oxidative Radical Addition | Manganese(III) acetate with a diene | Substituted Dihydrofuran |

Nucleophilic Substitution Reactions at the Nitrile Moiety

The nitrile group itself is a site of reactivity, behaving as an electrophile that can undergo nucleophilic attack, often leading to a transformation of the cyano group. libretexts.org These reactions are analogous to nucleophilic acyl substitution in carboxylic acid derivatives. pearson.com

One of the most common reactions is hydrolysis. In either acidic or basic aqueous solution, the nitrile group can be hydrolyzed first to an amide (2-ethyl-3-oxobutanamide) and then further to a carboxylic acid (2-ethyl-3-oxobutanoic acid). libretexts.orgchemistrysteps.com

Another important reaction involves the addition of organometallic reagents. Grignard reagents, for example, can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com This provides a method for synthesizing more complex diketone structures. The Blaise reaction is a related transformation that uses an organozinc compound derived from an α-halo ester to react with the nitrile, ultimately producing a β-keto ester after hydrolysis. youtube.com

| Reagent | Intermediate | Final Product Type |

|---|---|---|

| H₃O⁺ or OH⁻/H₂O (Hydrolysis) | Amide | β-Keto carboxylic acid |

| Grignard Reagent (e.g., CH₃MgBr) followed by H₃O⁺ | Imine anion | Diketone |

| Organozinc reagent (Blaise Reaction) followed by H₃O⁺ | Metalloimine | β-Keto ester |

Knoevenagel Condensation and Formation of 2-Arylidene-3-oxobutanenitriles

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound formed via nucleophilic addition followed by a dehydration reaction. wikipedia.orgresearchgate.net this compound is an ideal substrate for this reaction due to its "active methylene (B1212753) group" (in this case, a methine group), where the α-hydrogen is rendered acidic by the electron-withdrawing effects of the adjacent acetyl and nitrile groups.

The reaction mechanism proceeds in several steps:

Enolate Formation: A weak base, such as an amine like piperidine (B6355638) or an alkoxide, abstracts the acidic α-hydrogen from this compound. wikipedia.orgpurechemistry.org This deprotonation is facilitated because the resulting negative charge is stabilized by resonance, delocalizing onto the oxygen of the carbonyl group and the nitrogen of the nitrile group. This step forms a highly nucleophilic enolate ion. purechemistry.org

Nucleophilic Addition: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. This step forms a new carbon-carbon bond and results in a β-hydroxy intermediate (an aldol-type adduct). researchgate.net

Dehydration: The intermediate β-hydroxy compound readily undergoes elimination of a water molecule, a process often driven by heat or the presence of the catalyst. sigmaaldrich.com This dehydration step is facile as it leads to a conjugated system, forming the stable 2-arylidene-3-oxobutanenitrile product.

This reaction is highly versatile, allowing for the synthesis of a wide array of 2-arylidene derivatives by varying the substituted aromatic aldehyde used as the starting material.

Table 1: Representative Aromatic Aldehydes for Knoevenagel Condensation

| Aromatic Aldehyde | Expected Product Name |

| Benzaldehyde | 2-Benzylidene-2-ethyl-3-oxobutanenitrile |

| 4-Methoxybenzaldehyde | 2-Ethyl-2-(4-methoxybenzylidene)-3-oxobutanenitrile |

| 4-Nitrobenzaldehyde | 2-Ethyl-2-(4-nitrobenzylidene)-3-oxobutanenitrile |

| 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)-2-ethyl-3-oxobutanenitrile |

| 1-Naphthaldehyde | 2-Ethyl-2-(naphthalen-1-ylmethylene)-3-oxobutanenitrile |

This table illustrates potential reactants based on the general scope of the Knoevenagel condensation.

Enolate Chemistry and Keto-Enol Tautomerism in Reaction Mechanisms

The reactivity of this compound in the Knoevenagel condensation and other related reactions is fundamentally governed by its enolate chemistry, which is intrinsically linked to keto-enol tautomerism. bham.ac.uk

Keto-Enol Tautomerism

Like other β-dicarbonyl and related compounds, this compound exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form. core.ac.uk This rapid interconversion is known as tautomerism. researchgate.netmissouri.edu The equilibrium position is highly dependent on various factors, most notably the solvent. researchgate.netmissouri.edu

Keto Form: The standard structure with a carbon-oxygen double bond (ketone).

Enol Form: A structure containing a carbon-carbon double bond (ene) and a hydroxyl group (ol).

Studies on analogous β-ketonitriles have shown that the proportion of the enol tautomer is influenced by solvent polarity and hydrogen-bonding capability. researchgate.netresearchgate.net Generally, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrile nitrogen or carbonyl oxygen. core.ac.uk In contrast, polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the more polar keto form. missouri.edu

Enolate Formation and its Role in Mechanisms

The enolate is the conjugate base of both the keto and enol tautomers and is the key nucleophilic species in many of their reactions. masterorganicchemistry.com It is generated by the deprotonation of the α-carbon, a process requiring a suitable base. fiveable.me For β-ketonitriles, the acidity of the α-hydrogen is significant enough that relatively weak bases can generate a sufficient concentration of the enolate to initiate reactions like the Knoevenagel condensation. wikipedia.org

The enolate anion is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom. bham.ac.uk In reactions like alkylation or condensation with carbonyls, the reaction predominantly occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. fiveable.me This C-alkylation pathway is the productive route in the Knoevenagel condensation.

The formation of the enolate is the critical first step that transforms the otherwise weakly acidic β-ketonitrile into a potent carbon nucleophile, enabling it to attack electrophiles like aromatic aldehydes and drive the synthesis of more complex molecules. masterorganicchemistry.com

Table 2: Tautomeric and Enolate Forms of this compound

| Structure | Name | Key Features |

| Keto Tautomer | Contains a C=O double bond. Generally favored in polar solvents. | |

| Enol Tautomer | Contains C=C and O-H groups. Can be stabilized by intramolecular H-bonding. | |

| Enolate Anion | Resonance-stabilized nucleophile. Key intermediate in condensation reactions. |

Role in Complex Molecular Architectures and Heterocyclic Synthesis

Building Block for Diverse Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 2-Ethyl-3-oxobutanenitrile makes it a prime candidate for constructing a wide array of nitrogen-containing heterocyclic compounds. These ring systems are foundational scaffolds in numerous biologically active molecules. The general reactivity patterns of β-ketonitriles are well-established for creating pyrroles, pyrimidines, pyrazoles, and more complex fused systems, often through multicomponent reactions that offer high efficiency and atom economy. nih.govub.edu

The pyrrole (B145914) ring is a core component of many pharmaceuticals and natural products. The reactivity of β-ketonitriles is particularly well-suited for the assembly of highly substituted pyrrole frameworks.

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.gov A notable application for the analogous compound, 3-oxobutanenitrile (B1585553), is in a three-component reaction with α-hydroxyketones and anilines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.comntu.edu.sg This reaction proceeds with high atom efficiency, with water being the only byproduct, making it an environmentally favorable method. mdpi.com The resulting polysubstituted pyrroles serve as key intermediates for various drug candidates. ntu.edu.sgresearchgate.net Given its shared β-ketonitrile core, this compound is a potential substrate for analogous transformations to create pyrroles with an ethyl group at the 4-position.

Table 1: Representative Multi-Component Reaction for Pyrrole Synthesis Using an Oxobutanenitrile Precursor Data based on reactions using the analogous compound 3-oxobutanenitrile.

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocycle | Ref. |

| α-Hydroxyketone | 3-Oxobutanenitrile | Aniline | N-Substituted 3-Cyanopyrrole | mdpi.com |

Pyrrole Ring System Construction

Precursor in Specialized Pharmaceutical and Agrochemical Intermediates

The heterocyclic scaffolds derived from β-ketonitriles are of significant interest in the development of new pharmaceutical and agrochemical agents. While specific examples originating from this compound are not widely reported, the closely related 3-oxobutanenitrile has proven to be a key precursor for several important pharmaceutical intermediates. mdpi.comresearchgate.net

Notably, the three-component reaction to form substituted pyrroles has been used to synthesize precursors for COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and a series of promising antituberculosis lead candidates, including BM212, BM521, and BM533. mdpi.comntu.edu.sgntu.edu.sgresearchgate.net This demonstrates that simple building blocks from the oxobutanenitrile family can provide rapid access to complex and valuable molecular frameworks for drug discovery programs. The potential to introduce an ethyl substituent by using this compound offers a route to create structural analogs of these known bioactive compounds, which is a key strategy in medicinal chemistry for optimizing drug properties.

Table 2: Examples of Heterocyclic Systems and Potential Applications Derived from Oxobutanenitrile Precursors

| Heterocyclic System | Precursor Type | Potential Application | Ref. |

| Substituted Pyrroles | 3-Oxobutanenitrile | Intermediates for COX-2 Inhibitors, Antituberculosis Agents | mdpi.comresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | 3-Oxoalkanenitrile | Pharmaceutical Scaffolds | rsc.org |

| Pyrazolo[5,1-c]-1,2,4-triazines | 3-Oxoalkanenitrile | Pharmaceutical Scaffolds | rsc.org |

| Pyrano[2,3-c]pyrazoles | Ethyl Acetoacetate, Malononitrile | Biologically Active Heterocycles | nih.govnih.gov |

Derivatization for Structure-Reactivity and Structure-Function Relationship Studies

The strategic derivatization of this compound is a fundamental approach for probing structure-reactivity and structure-function relationships. By systematically modifying its structure, researchers can gain insights into how specific molecular features influence chemical behavior and biological activity. The core structure of this compound offers several key sites for chemical modification, including the active methylene (B1212753) proton at the C2 position, the carbonyl group at C3, and the nitrile functional group.

Derivatization serves two primary purposes in the context of scientific investigation:

Structure-Reactivity Studies: These studies focus on how modifications to the molecule's structure affect its chemical reactivity. This can include changes in reaction rates, regioselectivity, and the types of reactions the molecule undergoes. For instance, introducing electron-withdrawing or electron-donating groups can significantly alter the acidity of the α-proton and the electrophilicity of the carbonyl carbon.

Structure-Function Studies: Often applied in medicinal chemistry and materials science, these studies examine how structural changes impact the molecule's function, such as its biological activity (e.g., as an enzyme inhibitor) or its properties as a precursor for functional materials.

The primary sites for derivatization on the this compound scaffold are the α-carbon, the ketone, and the nitrile group.

Probing Reactivity through α-Carbon Derivatization

The hydrogen atom on the carbon adjacent to both the nitrile and keto groups (the α-carbon) is acidic and can be readily removed by a base. This makes the α-carbon a prime target for derivatization through alkylation, acylation, and condensation reactions.

One common derivatization is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. Another important reaction involves forming enamine derivatives. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enaminonitrile intermediate. These derivatives are crucial for building more complex heterocyclic systems.

Studies on the related compound, 2-anilinomethylene-3-oxobutanenitrile, have utilized X-ray crystallography and density functional theory (DFT) to analyze its planar structure and bonding. researchgate.net Such analyses reveal how the delocalization of electrons across the molecule—a "push-pull" effect—influences bond lengths and charge distribution. researchgate.net This type of foundational data is critical for understanding the molecule's reactivity and predicting how further modifications will affect its properties.

Table 1: Potential α-Carbon Derivatives of this compound and Their Aims in SAR Studies

| Derivative Type | Reagents | Potential Study Aim |

| Alkylated Derivatives | Alkyl halides (e.g., methyl iodide) in the presence of a base | Investigate steric effects on subsequent cyclization reactions. |

| Acylated Derivatives | Acyl chlorides (e.g., benzoyl chloride) in the presence of a base | Study the influence of additional carbonyl groups on the molecule's electronic properties and chelating abilities. |

| Arylmethylene Derivatives | Aromatic aldehydes (e.g., benzaldehyde) via Knoevenagel condensation | Explore the impact of extended conjugation on spectroscopic properties and reactivity in Michael additions. |

| Enamine Derivatives | DMF-DMA | Serve as versatile intermediates for synthesizing substituted pyridines, pyrimidines, and other heterocycles. |

Modification of the Carbonyl and Nitrile Groups

The ketone and nitrile functionalities are also key targets for derivatization to explore structure-function relationships. The carbonyl group can undergo reactions typical of ketones, such as reduction to a secondary alcohol or conversion to an oxime or hydrazone. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Each of these transformations dramatically alters the electronic and steric profile of the molecule, which is essential for probing interactions with biological targets like enzymes or receptors. For instance, converting the nitrile group to an amide introduces a hydrogen bond donor and acceptor, which could facilitate new binding interactions within a protein's active site. Similarly, reducing the ketone to an alcohol introduces a hydroxyl group that can also participate in hydrogen bonding.

Research on related 3-oxoalkanenitriles has demonstrated their utility as precursors for a wide array of heterocycles, including pyrazoles, pyrimidines, and triazines. rsc.org The synthesis of these complex structures relies on the reactivity of the parent oxobutanenitrile scaffold. By creating a library of derivatives of this compound with modifications at the carbonyl or nitrile positions, researchers can systematically evaluate which structural features are essential for the formation of specific heterocyclic products and for any associated biological activity.

Table 2: Carbonyl and Nitrile Group Derivatization Strategies for Functional Studies

| Target Group | Reaction Type | Product Functional Group | Purpose in Structure-Function Studies |

| Ketone | Reduction | Secondary Alcohol | Introduce hydrogen bonding capability; alter stereochemistry. |

| Ketone | Reaction with hydroxylamine | Oxime | Change electronic properties and geometry; potential for metal chelation. |

| Ketone | Reaction with hydrazines | Hydrazone | Key intermediate for the synthesis of pyrazole (B372694) derivatives. |

| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid / Amide | Introduce acidic/basic handles and hydrogen bonding sites. |

| Nitrile | Reduction | Primary Amine | Introduce a basic center and nucleophilic site. |

| Nitrile | Cycloaddition | Tetrazole | Introduce a bioisostere for a carboxylic acid with different steric and electronic properties. |

By employing these derivatization strategies, a systematic exploration of the chemical space around this compound can be undertaken. The resulting data from reactivity and functional assays on the synthesized derivatives are invaluable for constructing robust structure-activity relationship (SAR) models. These models can then guide the rational design of new molecules with tailored reactivity for synthetic applications or optimized function for biological or material science purposes.

Advanced Analytical Techniques for Characterization of 2 Ethyl 3 Oxobutanenitrile and Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, including 3-oxobutanenitrile (B1585553) derivatives. By examining the interaction of molecules with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry provide a wealth of information regarding connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize derivatives of 3-oxobutanenitrile. ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the different carbon environments within the molecule. For instance, sp² hybridized carbons, such as those in carbonyl (C=O) groups, are typically found downfield (160-220 δ), while sp³ hybridized carbons appear more upfield (0-90 δ).

In studies of phosphonate (B1237965) derivatives of 4-oxobutanenitrile, specific chemical shifts and coupling constants have been reported, allowing for unambiguous structural assignment.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected 3-Oxobutanenitrile Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| Diethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | ¹H NMR | 1.25 (t, 6H, J = 7.1 Hz, CH₃), 3.40 (m, 2H, CH₂), 3.65 (m, 1H, CH), 4.10 (m, 4H, OCH₂), 7.45-7.95 (m, 5H, Ar-H) |

| ¹³C NMR | 16.2 (d, J = 5.9 Hz, CH₃), 39.7 (d, J = 9.5 Hz, CH₂), 63.5 (d, J = 6.8 Hz, OCH₂), 117.5 (CN), 128.2, 128.7, 133.5, 136.4 (Ar-C), 196.4 (C=O) | |

| 2-(4-(Bromomethyl)-1,3-dithiolan-2-ylidene)-3-oxobutanenitrile | ¹H NMR | 2.46 (s, 3H, CH₃), 3.55–3.58 (m, 2H), 3.68–3.71 (m, 1H), 3.90–3.92 (m, 1H), 4.25 (m, 1H) |

| 2-dimethyaminomethylene-3-oxobutanenitrile | ¹H NMR | Signals for protons attached to nitrogen and the olefinic carbon showed doubling. |

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. The chemical shift of fluorine is highly dependent on its electronic environment, making ¹⁹F NMR a valuable tool for probing structural changes in fluorinated molecules. Quantum chemical calculations can be employed to predict ¹⁹F NMR chemical shifts with reasonable accuracy, aiding in the assignment of complex spectra that may arise from the photolysis of aryl(trifluoromethyl)diazirines, for example. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. Key functional groups in 2-Ethyl-3-oxobutanenitrile and its derivatives, such as the nitrile (C≡N) and carbonyl (C=O) groups, exhibit characteristic, strong absorption bands. The C≡N stretch typically appears in the range of 2200-2300 cm⁻¹, while the C=O stretch of the ketone is observed around 1650-1750 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for 3-Oxobutanenitrile Derivatives

| Compound Derivative | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| Diethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | 2247 | 1685 | 1253 (P=O) | ias.ac.in |

| Diethyl (2-cyanoallyl)phosphonate | 2252 | - | 1630 (C=C), 1260 (P=O) | ias.ac.in |

| 2-(4-(Bromomethyl)-1,3-dithiolan-2-ylidene)-3-oxobutanenitrile | 2199 | 1654 | 3413, 1441, 1270, 609 | biophysics.org |

High-Resolution Mass Spectrometry (MS, HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common soft ionization technique used in HR-MS that allows for the analysis of intact molecular ions.

For example, the characterization of a derivative of 4-oxo-4-phenylbutanal (B11922086) oxime showed a calculated m/z for the protonated molecule [M+H]⁺ of 178.0863, with an experimental value found to be 178.0548, confirming the molecular formula. researchgate.net

Interactive Data Table: HR-MS Data for a 3-Oxobutanenitrile Derivative

| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

| Derivative of 4-oxo-4-phenylbutanal oxime | C₁₀H₁₂NO₂⁺ | 178.0863 | 178.0548 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. Carbonyl and nitrile groups contain π electrons and can undergo n→π* and π→π* transitions. The electronic transitions of carbonyl compounds are well understood, and thiocarbonyl compounds show similar features. ias.ac.in Derivative UV spectroscopy can be used to enhance the resolution of overlapping bands and improve the selectivity of the analysis. scispace.comjcchems.com

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, synthesized from 3-oxobutanenitrile precursors, show that these compounds absorb in the ultraviolet region. researchgate.net The absorption spectra can be influenced by the solvent, with polar solvents often causing shifts in the absorption maxima. ias.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

A study of 2-Anilinomethylene-3-oxobutanenitrile revealed that the molecule is effectively planar. The crystal structure is stabilized by electrostatic interactions and weak C—H···N and C—H···O hydrogen bonds. Similarly, an X-ray analysis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) showed an almost planar conformation, with the structure stabilized by both intramolecular and intermolecular interactions.

Interactive Data Table: Crystallographic Data for 3-Oxobutanenitrile Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Anilinomethylene-3-oxobutanenitrile | Monoclinic | P2₁/n | Effectively planar molecule; stabilized by C—H···N and C—H···O hydrogen bonds. | |

| Ethyl 2-cyano-3-N,N-dimethyl amino acrylate | Monoclinic | P2(1)/n | Almost planar conformation; stabilized by intramolecular and intermolecular interactions. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. This method is routinely used to confirm the successful synthesis of new derivatives.

Interactive Data Table: Elemental Analysis Data for Selected 3-Oxobutanenitrile Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Derivative 1 | C₁₄H₁₃BrClNO₂S₂ | C, 41.34; H, 3.22; N, 3.44 | C, 41.51; H, 3.09; N, 3.50 | biophysics.org |

| Derivative 2 | C₁₄H₁₂ClNO₂S₂ | C, 51.61; H, 3.71; N, 4.30 | C, 51.28; H, 3.77; N, 4.23 | biophysics.org |

| Diethyl (2-cyanoallyl)phosphonate | C₈H₁₄NO₃P | C, 47.29; H, 6.95; N, 6.89 | C, 47.35; H, 7.04; N, 6.98 | ias.ac.in |

| Dimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | C₁₃H₁₆NO₄P | C, 55.52; H, 5.73; N, 4.98 | C, 55.66; H, 5.86; N, 5.08 | ias.ac.in |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound and its derivatives are critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones for achieving high-resolution separation and accurate quantification of these compounds. The selection of the appropriate technique and its specific parameters is dictated by the physicochemical properties of the analytes, such as volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.

Gas Chromatography (GC) for Purity and Volatile Impurity Profiling

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for quantifying the purity of the compound and detecting the presence of volatile organic impurities. For unambiguous identification of unknown impurities, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. The mass spectrum provides a molecular fingerprint of each eluting compound, allowing for its structural elucidation.

The choice of the capillary column is crucial for achieving optimal separation. A non-polar or mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for the analysis of β-ketonitriles. The temperature program of the GC oven is optimized to ensure adequate separation of the main component from any closely eluting impurities.

Illustrative GC-FID Method Parameters for Purity Analysis of β-Ketonitriles:

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Injection Volume | 1 µL (split ratio 50:1) |

| Diluent | Dichloromethane |

This table is a representative example and specific conditions may need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes and Diastereomer Separation

For derivatives of this compound that are non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. Reversed-phase HPLC (RP-HPLC) with a C18 column is a common starting point for method development. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

A significant application of HPLC in this context is the separation of diastereomers. When a chiral center is introduced into a derivative of this compound, the resulting diastereomers can be separated on a standard achiral stationary phase due to their different physical properties. The separation of these stereoisomers is crucial in pharmaceutical applications where different stereoisomers may exhibit distinct pharmacological activities.

Furthermore, chiral HPLC, employing a chiral stationary phase (CSP), can be utilized for the separation of enantiomers of this compound or its derivatives if they exist as a racemic mixture.

Exemplary HPLC-UV Method Parameters for the Analysis of β-Ketonitrile Derivatives:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Solvent | Acetonitrile/Water (50:50) |

This table provides a general method; specific gradient profiles and mobile phase compositions should be optimized for the target analytes.

Computational and Theoretical Investigations of 2 Ethyl 3 Oxobutanenitrile

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-ethyl-3-oxobutanenitrile. These computational techniques are used to predict molecular structure, electronic properties, and vibrational frequencies, offering a granular view of the molecule's characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies can accurately predict the molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G**, to provide a balance of accuracy and computational cost.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, helps in understanding charge distribution and intramolecular interactions. For instance, in molecules with similar functional groups, NBO analysis has revealed significant electron density transfer, which stabilizes the molecular structure. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G ) - Illustrative Data**

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C≡N Bond Length | ~1.16 Å |

| C-C (keto-cyano) | ~1.47 Å |

| C-C (ethyl-chiral) | ~1.54 Å |

| O=C-C Angle | ~120° |

| C-C≡N Angle | ~178° |

Ab Initio Calculations for Comprehensive Mechanistic Understanding

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of understanding reaction mechanisms. These methods, such as Møller-Plesset perturbation theory (MP2), are computationally intensive but offer a detailed picture of the potential energy surface of a reaction. For reactions involving nitriles and ketones, ab initio methods can be used to map out the energy changes as reactants are converted to products, identifying intermediates and transition states along the reaction pathway. While specific ab initio studies on this compound are not prevalent, the methodology has been successfully applied to understand the gas-phase elimination kinetics of similar ethyl-containing compounds. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to understand the factors that control reaction rates and outcomes.

Transition State Analysis and Reaction Coordinate Mapping

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. Computational methods can locate the transition state structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For complex organic molecules, mapping the reaction coordinate provides a continuous path from reactants to products, revealing the concerted or stepwise nature of the mechanism.

Conformational Analysis and Isomerization Studies

The three-dimensional shape of a molecule, or its conformation, can significantly affect its reactivity and physical properties. This compound, with its rotatable bonds, can exist in various conformations.

Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them (saddle points). This can be achieved through methods like relaxed potential energy surface scans. Understanding the relative energies of different conformers and the barriers to their interconversion is important for predicting the molecule's behavior in different environments. Quantum chemical calculations have been used to investigate the conformational features of various organic molecules, revealing how substituent changes can alter the predominant conformer. doubtnut.com

Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, can also be studied. For this compound, this could involve keto-enol tautomerism. Computational studies can predict the relative stabilities of the keto and enol forms and the energy barrier for their interconversion, providing insights into the equilibrium between these isomers.

Table 2: Relative Energies of Hypothetical Conformers of this compound - Illustrative Data

| Conformer | Relative Energy (kcal/mol) |

| A (Anti) | 0.00 |

| B (Gauche 1) | 0.75 |

| C (Gauche 2) | 1.20 |

Note: This table presents hypothetical relative energies for possible conformers to illustrate the output of a conformational analysis. Specific data for this compound is not available in the cited literature.

Structure-Reactivity and Structure-Property Relationship Modeling

Computational and theoretical chemistry offer powerful tools for understanding and predicting the behavior of molecules like this compound. By modeling the relationship between a molecule's structure and its reactivity or physical properties, researchers can gain insights that guide chemical synthesis and application. This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govresearchgate.net Although specific, detailed QSAR and QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its chemical behavior.

The core of QSAR and QSPR modeling lies in the correlation of molecular descriptors with observed activities or properties. nih.govresearchgate.net Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. ucsb.edu For a molecule like this compound, these descriptors can be categorized into several groups.

Key Molecular Descriptors for Modeling

A range of descriptors would be pertinent to modeling the reactivity and properties of this compound. These can be broadly classified as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. For this compound, this would include molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule, providing insights into its size, shape, and degree of branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Key examples include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. ucsb.edu A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). ucsb.edu

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and intermolecular interactions. pensoft.net

Partial Charges: The distribution of electron density across the molecule, indicated by partial charges on each atom, can pinpoint reactive sites.

The dual functionality of β-ketonitriles, possessing both electrophilic (at the nitrile carbon) and nucleophilic (at the α-carbon) centers, makes these electronic descriptors particularly relevant for modeling their reactivity in various chemical transformations. rsc.orgrsc.org

Structure-Reactivity Relationship Modeling

A primary focus of structure-reactivity modeling for this compound would be to understand its behavior in chemical synthesis. As a versatile intermediate, it can participate in a wide array of reactions. rsc.orgrsc.org QSAR models could be developed to predict reaction outcomes, such as yield or reaction rate, based on the structural features of related β-ketonitriles.

For instance, a hypothetical study could investigate a series of substituted β-ketonitriles in a specific reaction, such as a condensation reaction. The reaction rate could then be correlated with various molecular descriptors.

Table 1: Hypothetical Data for a QSAR Study of Substituted β-Ketonitriles in a Condensation Reaction

| Compound | Substituent (R) | Reaction Rate (mol L⁻¹ s⁻¹) | HOMO Energy (eV) | LUMO Energy (eV) | Steric Parameter (Es) |

| 1 | H | 0.05 | -10.2 | 1.5 | 0.00 |

| 2 | CH₃ | 0.08 | -9.8 | 1.7 | -1.24 |

| 3 | C₂H₅ | 0.12 | -9.7 | 1.8 | -1.31 |

| 4 | Cl | 0.03 | -10.5 | 1.2 | -0.97 |

| 5 | NO₂ | 0.01 | -11.1 | 0.9 | -1.01 |

In this illustrative table, a model might reveal that electron-donating groups (like methyl and ethyl) increase the reaction rate by raising the HOMO energy and making the α-carbon more nucleophilic. Conversely, electron-withdrawing groups (like chloro and nitro) could decrease the rate.

Structure-Property Relationship Modeling

QSPR models aim to predict the physicochemical properties of a compound based on its molecular structure. researchgate.net For this compound, properties such as boiling point, solubility, and partitioning behavior (LogP) are important for its handling, purification, and application.

A QSPR model for predicting a property like the octanol-water partition coefficient (LogP), a measure of lipophilicity, would be highly valuable. nih.gov This property is crucial in medicinal chemistry and environmental science.

Table 2: Predicted Physicochemical Properties and Descriptors for this compound

| Property | Predicted Value | Relevant Descriptors |

| Molecular Weight | 111.14 g/mol | Constitutional |

| LogP | 0.8 | Hydrophobicity, Polarity |

| Boiling Point | ~180-190 °C | Intermolecular forces, Size |

| Dipole Moment | ~3.5 D | Electronic |

| Polarizability | ~12 ų | Electronic |

A QSPR model for a series of related compounds could use descriptors such as molecular surface area, volume, and polarizability to establish a mathematical relationship that can predict the properties of new, unsynthesized molecules. pensoft.netnih.gov This predictive capability can significantly accelerate the discovery and optimization of compounds with desired properties. chemrxiv.org

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-alkyl-3-oxobutanenitriles often involves the Claisen condensation of an ester with a nitrile in the presence of a strong base. While effective, these methods can present challenges related to harsh reaction conditions and the use of hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

One promising area is the use of more environmentally benign bases and solvent systems. For instance, the use of potassium tert-butoxide (KOt-Bu) in ethereal solvents has been explored for the acylation of acetonitrile (B52724) anion with esters, offering a greener and more economical approach to β-ketonitriles. wikipedia.orgnih.gov Another avenue involves transition-metal-catalyst-free reactions, such as the reaction of amides with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS), which proceeds at room temperature and tolerates a wide variety of functional groups.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions are emerging as a powerful tool. An NHC-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) has been developed for the synthesis of β-ketonitriles containing a quaternary carbon center, showcasing high efficiency under metal-free and mild conditions. researchgate.net

Biocatalysis also presents a significant opportunity for the sustainable synthesis of 2-Ethyl-3-oxobutanenitrile and its derivatives. The use of enzymes, such as lipases, could enable highly selective transformations under mild, solvent-free conditions, as has been demonstrated for the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate. mdpi.com

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Potassium tert-butoxide (KOt-Bu) mediated acylation | Utilizes an inexpensive and readily available base. | Economical, potentially scalable, and avoids harsher reagents like sodium amide. |

| Transition-metal-catalyst-free reactions | Avoids the use of potentially toxic and expensive metal catalysts. | Reduced environmental impact and cost, simplified purification. |

| N-heterocyclic carbene (NHC) catalysis | Employs organocatalysts under mild reaction conditions. | High efficiency, good functional group tolerance, metal-free. |

| Biocatalysis | Utilizes enzymes for highly selective transformations. | Environmentally friendly, operates under mild conditions, potential for high stereoselectivity. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

This compound, as a β-ketonitrile, is a rich substrate for a multitude of chemical transformations, primarily due to the presence of both a ketone and a nitrile group. Its reactivity is well-established in the synthesis of a wide array of heterocyclic compounds. vt.edursc.org Future research will likely focus on uncovering novel reactivity patterns and expanding its synthetic utility.

The compound is a key precursor for the synthesis of various five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield substituted pyrazoles. researchgate.net Condensation reactions with various reagents can lead to the formation of pyridines, pyrimidines, and pyrans. vt.edu The exploration of multicomponent reactions (MCRs) involving this compound is a particularly promising area. MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step. For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a four-component reaction of an alcohol, malononitrile, ethyl acetoacetate, and a hydrazine derivative. rsc.org

The development of novel cascade and domino reactions starting from this compound is another exciting frontier. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, can significantly streamline synthetic processes. vt.edu The versatility of the β-ketonitrile scaffold allows for its participation in various cyclization and annulation strategies to construct complex molecular architectures.

| Heterocyclic System | Synthetic Approach from β-Ketonitriles | Potential for this compound |

| Pyrazoles | Reaction with hydrazine or its derivatives. | A straightforward route to a variety of substituted pyrazoles. |

| Pyridines | Condensation reactions, such as the Hantzsch synthesis. rsc.org | Access to a wide range of functionalized pyridine (B92270) derivatives. |

| Pyrimidines | Cyclocondensation with amidines or related compounds. | Synthesis of biologically relevant pyrimidine (B1678525) scaffolds. |

| Pyrans | Multicomponent reactions involving aldehydes and malononitrile. rsc.org | Efficient construction of pyran-containing heterocyclic systems. |

| Furans | Reaction with α-haloketones or other suitable precursors. | Potential for the synthesis of substituted furan (B31954) derivatives. |

Advanced Materials Science Applications Beyond Established Uses

While the primary application of β-ketonitriles has traditionally been in organic synthesis, particularly for pharmaceuticals and agrochemicals, emerging research suggests potential applications in materials science. rsc.org The heterocyclic compounds derived from this compound are of particular interest in this regard.

For instance, pyridine derivatives are known to exhibit interesting photophysical and electronic properties. The pyridine-3,5-dicarbonitrile (B74902) moiety, in particular, has gained attention in the development of materials for organic light-emitting diodes (OLEDs) due to its electron-transporting capabilities. nih.gov The synthesis of novel pyridine derivatives from this compound could lead to new materials for organic electronics.

Furthermore, certain nitrogen-containing heterocyclic compounds have been investigated as corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Nicotinonitrile derivatives, for example, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. bohrium.com This suggests that derivatives of this compound could be explored for similar applications.

Another potential, though less direct, area of application is in the development of advanced polymers. While not synthesized from this compound, the similarly named poly(2-ethyl-2-oxazoline) is a polymer with a wide range of applications in biomedicine, including drug delivery and tissue engineering, due to its biocompatibility and water solubility. wikipedia.orgvt.edunih.gov This highlights the potential for functional monomers and polymers to be developed from versatile building blocks like this compound.

| Potential Application | Relevant Chemical Structures | Rationale |

| Organic Electronics | Pyridine derivatives | The electron-withdrawing nature of the nitrile and keto groups can influence the electronic properties of the resulting pyridine ring, making them suitable for electron-transporting materials. |

| Corrosion Inhibition | Nitrogen-containing heterocycles (e.g., pyridines, pyrazoles) | The presence of heteroatoms with lone pair electrons allows for adsorption onto metal surfaces, forming a protective barrier against corrosive agents. |

| Functional Polymers | Novel monomers derived from this compound | The reactive functional groups of this compound could be modified to create monomers for polymerization, potentially leading to new materials with tailored properties. |

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic research, and the synthesis of this compound and its derivatives is no exception. Future research will undoubtedly focus on minimizing the environmental impact of its production and use.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle in action. researchgate.net

Use of Safer Solvents and Auxiliaries: Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. researchgate.net

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or ultrasonic irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. dntb.gov.uamdpi.com Microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating a wide range of organic reactions. mdpi.com

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. This includes the development of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts. researchgate.net

Phase-Transfer Catalysis (PTC): This technique can enhance reaction rates and yields in heterogeneous reaction systems, often eliminating the need for expensive and anhydrous solvents. PTC is a valuable tool for greening many synthetic processes.

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Development of multicomponent and domino reactions to synthesize complex heterocycles. |

| Safer Solvents | Utilization of water, ionic liquids, or solvent-free conditions in synthetic protocols. |

| Energy Efficiency | Application of microwave irradiation and ultrasonication to reduce reaction times and energy input. |

| Catalysis | Design and use of recyclable catalysts, organocatalysts, and biocatalysts. |

| Phase-Transfer Catalysis | Facilitating reactions between immiscible reactants to improve efficiency and reduce solvent use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.